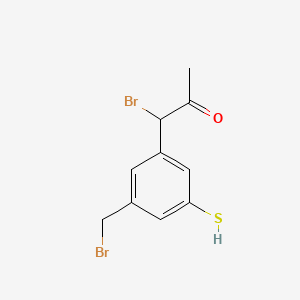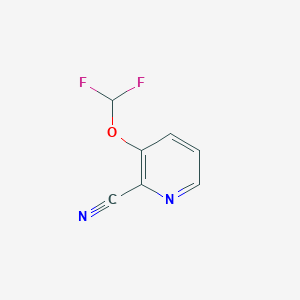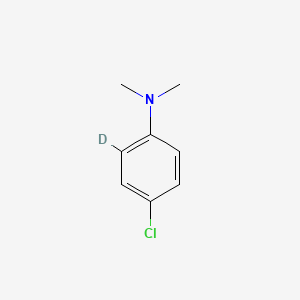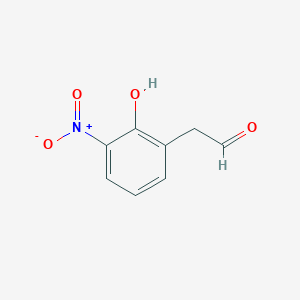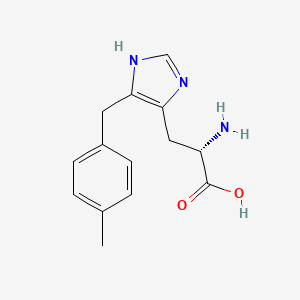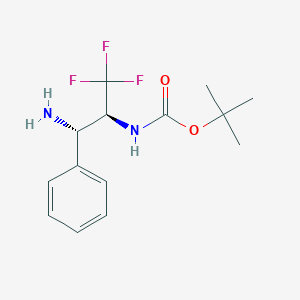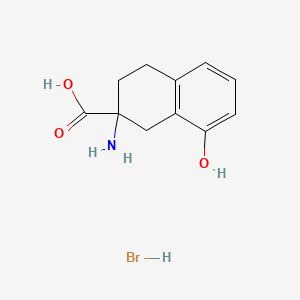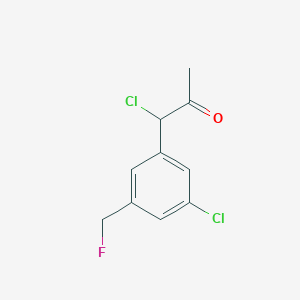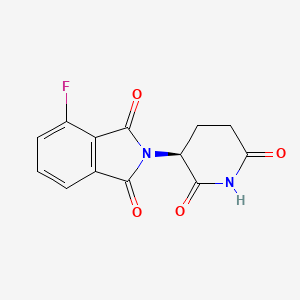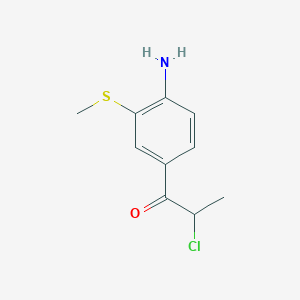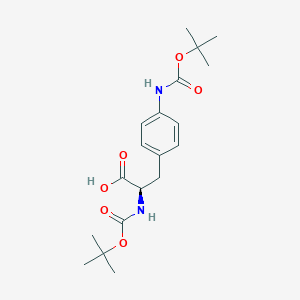
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of Boc groups using acids like trifluoroacetic acid (TFA).
Substitution Reactions: Nucleophilic substitution reactions where the Boc-protected amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its Boc-protected amino groups provide stability during synthetic procedures .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of peptide-based drugs and biomolecules. The Boc groups protect the amino functionalities during the synthesis, ensuring that the desired peptide sequence is obtained without unwanted side reactions .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and other amino acid derivatives. The use of continuous flow processes in microreactor systems enhances the efficiency and sustainability of the production .
Wirkmechanismus
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino functionalities during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical reactions, such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-(4-aminophenyl)propanoic acid: This compound lacks the Boc protecting groups and is more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of an amino group on the phenyl ring.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is unique due to the presence of two Boc protecting groups, which provide enhanced stability during synthetic procedures. This makes it particularly useful in peptide synthesis and other applications where protection of amino groups is crucial .
Eigenschaften
Molekularformel |
C19H28N2O6 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m1/s1 |
InChI-Schlüssel |
XDYRQXPKQWQRQK-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


